3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide
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Overview
Description
3,4-Dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a piperazine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of chlorine atoms with other functional groups, while oxidation and reduction can modify the overall structure of the compound.
Scientific Research Applications
3,4-Dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets, helping to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide: This compound is an intermediate in the synthesis of antitumor agents and shares some structural similarities with 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide.
Indole Derivatives: These compounds also exhibit diverse biological activities and are of interest in medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3O/c1-23-6-8-24(9-7-23)17-5-3-13(19)11-16(17)22-18(25)12-2-4-14(20)15(21)10-12/h2-5,10-11H,6-9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYRJVYTEUNOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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